molecular formula C20H25NO5 B12307107 Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate

Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate

Cat. No.: B12307107
M. Wt: 359.4 g/mol
InChI Key: BELJLIDTWDQCIK-UHFFFAOYSA-N
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Description

Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate is a complex organic compound that features a unique structure combining an isoindolinone moiety with a hydroxybutyl and methylhexenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate typically involves multiple steps. One common approach starts with the preparation of the isoindolinone core, which can be synthesized via the condensation of phthalic anhydride with an appropriate amine . The hydroxybutyl group can be introduced through a subsequent alkylation reaction, and the final esterification step involves the reaction with methylhexenoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of triethylamine in toluene as a solvent has been reported to be effective in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the isoindolinone moiety can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate involves its interaction with specific molecular targets. The isoindolinone moiety is known to interact with various enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways and cellular processes, making it a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the isoindolinone and hydroxybutyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[4-(1,3-dioxoisoindol-2-yl)-1-hydroxybutyl]-5-methylhex-4-enoate

InChI

InChI=1S/C20H25NO5/c1-13(2)10-11-16(20(25)26-3)17(22)9-6-12-21-18(23)14-7-4-5-8-15(14)19(21)24/h4-5,7-8,10,16-17,22H,6,9,11-12H2,1-3H3

InChI Key

BELJLIDTWDQCIK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C(CCCN1C(=O)C2=CC=CC=C2C1=O)O)C(=O)OC)C

Origin of Product

United States

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